3-Amino-2-methoxybenzoic acid

Thermal Processing Solid-State Characterization Formulation Development

Generic 'aminomethoxybenzoic acid' cannot substitute-regioisomer positioning dictates H-bonding, acidity, and coupling behavior. 3-Amino-2-methoxybenzoic acid (CAS 861306-04-9) is the uniquely validated scaffold for solution-phase peptide synthesis. - Ortho-methoxy/carboxyl intramolecular H-bond enables chemoselective coupling unattainable with 3- or 4-methoxy isomers. - Sole building block for Pro-Amb γ-turn stabilization in AT2 receptor agonist design (US Patent 10,385,096). - Essential intermediate in antimycin A3 analog synthesis via 3-formamido-2-methoxybenzoic acid route. Supplied as white-to-brown crystalline powder; routine stock in research quantities enables uninterrupted R&D workflows.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 861306-04-9
Cat. No. B1290227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methoxybenzoic acid
CAS861306-04-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1N)C(=O)O
InChIInChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyZBQFWVIYNLHFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methoxybenzoic Acid: Physicochemical and Functional Baseline


3-Amino-2-methoxybenzoic acid (CAS 861306-04-9, MFCD09701221) is a disubstituted benzoic acid building block bearing an amino group at the 3-position and a methoxy group at the 2-position on the aromatic ring . With a molecular weight of 167.16 g/mol and a melting point of 98–102 °C, this compound is commercially supplied as a white-to-brown crystalline powder at typical purities of 96–98% . Its defining structural feature—the contiguous ortho-methoxy/carboxylic acid arrangement—enables a strong intramolecular hydrogen bond that persists even in polar aprotic solvents, a property common to all 2-methoxybenzoic acid derivatives but absent in 3- or 4-methoxy regioisomers [1]. This compound is specifically listed for solution-phase peptide synthesis applications by major suppliers and has been deployed as a key intermediate in antimycin A3 analogue synthesis and as the γ-turn-inducing scaffold in angiotensin II type 2 (AT2) receptor agonist design [2].

Workflow Solution-phase peptide synthesis building block
Selection Intramolecular H-bond conformational control
Context Peptidomimetic and natural product analogue research

Regioisomeric Differentiation of 3-Amino-2-methoxybenzoic Acid


Substituted aminomethoxybenzoic acids cannot be treated as interchangeable building blocks because the relative positioning of the amino, methoxy, and carboxyl groups dictates profound differences in intramolecular hydrogen bonding, acidity, conformational preference, thermal stability, and reactivity [1]. The 2-methoxy group in 3-amino-2-methoxybenzoic acid forms a persistent intramolecular hydrogen bond with the carboxylic acid proton, a structural feature that is absent in 3- and 4-methoxy regioisomers and that directly alters the compound's pKa, solubility profile, and coupling behavior in peptide synthesis [2]. Regioisomeric substitution also shifts the melting point by as much as ~70 °C relative to the 2-amino-3-methoxy isomer and ~110 °C relative to the 3-amino-4-methoxy isomer, reflecting fundamentally different crystal packing energies and thermal processing windows . Furthermore, the 3-amino-2-methoxy substitution pattern is uniquely capable of forming the Pro-Amb (proline-3-amino-2-methoxybenzoic acid) γ-turn scaffold that stabilizes a specific reverse-turn conformation in aqueous solution—a property that cannot be replicated by any other aminomethoxybenzoic acid isomer [3]. The quantitative evidence below demonstrates that procurement of a generic 'aminomethoxybenzoic acid' without verifying the exact substitution pattern risks selecting a compound with measurably different physicochemical, thermodynamic, and functional properties.

Target Compound

3-Amino-2-methoxybenzoic acid enables a persistent intramolecular H-bond and supports a unique Pro-Amb γ-turn scaffold in aqueous solution.

Regioisomer Risk

2-Amino-3-methoxy or 3-amino-4-methoxy isomers lack the ortho-methoxy H-bond and cannot form the γ-turn conformation, resulting in different acidity, solubility, and synthetic outcomes.

3-Amino-2-methoxybenzoic Acid: Quantitative Evidence vs. Regioisomers


Melting Point Comparison with Regioisomers

3-Amino-2-methoxybenzoic acid exhibits a melting point of 98–102 °C, which is approximately 70 °C lower than its closest regioisomer 2-amino-3-methoxybenzoic acid (CAS 3177-80-8, mp 169–170 °C) and approximately 110 °C lower than 3-amino-4-methoxybenzoic acid (CAS 2840-26-8, mp 203–210 °C) [1]. This melting point depression is attributable to the ortho-methoxy/carboxylic acid intramolecular hydrogen bond that competes with intermolecular hydrogen bonding in the crystal lattice and reduces the lattice energy relative to isomers where such internal chelation is geometrically impossible [2].

Melting Point Comparison
Head-to-head
98–102 °C
Enables lower-temperature processing vs. 2-amino-3-methoxy (169–170 °C) and 3-amino-4-methoxy (203–210 °C) isomers.
Δmp ≈ −70 °C and −110 °C respectively; supports recrystallization workflow fit.
Thermal Processing Solid-State Characterization Formulation Development

pKa Divergence vs. 2-Amino-3-methoxy Regioisomer

The predicted pKa of 3-amino-2-methoxybenzoic acid is 3.23 ± 0.10, whereas the regioisomer 2-amino-3-methoxybenzoic acid (CAS 3177-80-8) has a predicted pKa of 4.82 ± 0.10, representing a difference of approximately 1.6 log units . This enhanced acidity arises from the electron-withdrawing effect of the ortho-methoxy group combined with stabilization of the carboxylate anion via an intramolecular hydrogen bond with the adjacent methoxy oxygen, a mechanism that is structurally precluded in the 2-amino-3-methoxy isomer where the methoxy group is meta to the carboxyl [1].

pKa Divergence
Cross-study
pKa 3.23 ± 0.10
~40-fold more acidic than 2-amino-3-methoxy isomer (pKa 4.82), altering ionization state and coupling behavior.
Predicted value; pKa shift driven by ortho-methoxy intramolecular H-bond.
Ionization State Solubility Prediction Reaction Optimization

Intramolecular Hydrogen Bonding and Conformational Lock

IR and NMR spectroscopic studies demonstrate that all 2-methoxybenzoic acid derivatives, including 3-amino-2-methoxybenzoic acid, form a strong intramolecular hydrogen bond between the carboxyl proton and the ortho-methoxy oxygen [1]. This hydrogen bond persists in polar aprotic solvents (e.g., DMSO, acetonitrile) but is disrupted in protic solvents such as methanol, where intermolecular hydrogen bonding with the solvent competes effectively [1]. In contrast, 3-methoxy and 4-methoxy regioisomers cannot form this intramolecular hydrogen bond and exhibit conventional, solvent-independent carboxylic acid behavior [2]. This conformational locking has direct consequences: the pKa shift of 2-methoxybenzoic acids relative to unsubstituted benzoic acid (o-anisic acid pKa = 4.09 vs. benzoic acid pKa = 4.20) is opposite in direction to what would be predicted from polar substituent effects alone, confirming the dominance of the intramolecular hydrogen bond [3].

Intramolecular H-Bond
Class-level
Strong H-bond present in aprotic solvents; disrupted in methanol.
Provides a solvent-tunable conformational switch for carboxyl reactivity control.
IR and NMR confirmed; 3- and 4-methoxy isomers lack this feature.
Conformational Control Solubility Engineering Reactivity Tuning

γ-Turn Scaffold for AT2 Receptor Agonism

The incorporation of 3-amino-2-methoxybenzoic acid as the C-terminal residue in a Pro-Amb dipeptide unit (proline coupled to 3-amino-2-methoxybenzoic acid) within angiotensin II analogues induces a stable γ-turn-like conformation in aqueous solution, as confirmed by solution-state NMR and circular dichroism (CD) spectroscopy [1]. This Pro-Amb γ-turn scaffold yielded AT2 receptor agonists; one truncated analogue demonstrated selective AT2 receptor binding without significant AT1 receptor activation [1][2]. Critically, no other aminomethoxybenzoic acid regioisomer has been reported to form this specific γ-turn conformation when incorporated into a Pro-Xaa dipeptide motif, because the 3-amino-2-methoxy substitution pattern uniquely positions the amino group for peptide bond formation while the ortho-methoxy group constrains the aryl ring orientation through steric and hydrogen-bonding interactions [1][3]. The patent literature confirms the novelty of this scaffold for reverse-turn-restricted bioactive peptide analogues [3].

γ-Turn Scaffold
Head-to-head
Stable γ-turn in aqueous solution; selective AT2 receptor agonism reported.
Only aminomethoxybenzoic acid isomer validated for this peptidomimetic pharmacophore strategy.
Confirmed by NMR, CD, and receptor binding assays. Protected under US Patent 10,385,096.
Peptidomimetic Design GPCR Ligands Conformational Restriction

Antimycin A3 Analogue Synthesis Intermediate

In the synthesis of novel antimycin A3 analogues targeting Bcl-xL-dependent apoptotic pathways, 3-amino-2-methoxybenzoic acid serves as the direct precursor to 3-formamido-2-methoxybenzoic acid (2), the aromatic side chain fragment required for macrocyclic dilactone construction . The synthetic route proceeds from commercially available 2-hydroxy-3-nitrobenzoic acid through protection, methylation, and hydrogenation to yield 3-amino-2-methoxybenzoic acid, which is subsequently converted to the formamido derivative with acetic formic anhydride in 90% yield . The four antimycin A3 analogues (1a–d) were each obtained in good overall yields through this route . Alternative aminomethoxybenzoic acid regioisomers cannot substitute at this step because the 3-formamido-2-methoxy substitution pattern is required to match the conserved 3-formamidosalicylic acid moiety present in all antimycin-type depsipeptides that is essential for biological activity [1].

Antimycin A3 Synthon
Head-to-head
90% yield to 3-formamido-2-methoxybenzoic acid.
Essential intermediate for antimycin analogue synthesis; regioisomers are pharmacophore-incompatible.
Synthetic route is predicated on this substitution pattern.
Natural Product Synthesis Oncology Drug Discovery Macrocyclization

Sublimation Thermodynamics vs. Regioisomers

In a systematic thermodynamic study of five aminomethoxybenzoic acid isomers using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation at T = 298.15 K was directly measured for 2-amino-3-methoxybenzoic acid, 2-amino-5-methoxybenzoic acid, 3-amino-4-methoxybenzoic acid, 3-amino-5-methoxybenzoic acid, and 4-amino-3-methoxybenzoic acid [1]. 3-Amino-2-methoxybenzoic acid was one of two isomers (along with 2-amino-6-methoxybenzoic acid) that could not be directly measured by this technique due to insufficient thermal stability at the temperatures required for vapor pressure determination, and its sublimation properties were instead estimated from group additivity relationships derived from the measured data of the other five isomers [1]. This thermal lability is itself a differentiating property: the target compound sublimation temperature range falls below that of the directly measured isomers (349–400 K), indicating significantly higher volatility and lower thermal stability than its regioisomeric counterparts [1][2]. The derived enthalpy of sublimation for 3-amino-2-methoxybenzoic acid is consequently lower than that of 3-amino-4-methoxybenzoic acid or 4-amino-3-methoxybenzoic acid, reflecting the disruption of intermolecular hydrogen bonding by the intramolecular ortho-methoxy···HOOC interaction [2].

Sublimation Thermodynamics
Class-level
Estimated lower sublimation enthalpy and higher volatility vs. directly measured isomers.
Data to verify for vapor-phase processing; thermal lability differentiates it from higher-melting isomers.
Derived from group additivity; compound could not be measured directly via Knudsen effusion.
Thermodynamic Characterization Purification Method Selection Vapor-Phase Processing

Application Scenarios for 3-Amino-2-methoxybenzoic Acid


Solution-Phase Peptide Synthesis Scaffold

When a peptide synthesis protocol calls for a benzoic acid-derived building block that can participate in solution-phase coupling reactions, 3-amino-2-methoxybenzoic acid is specifically listed as a solution-phase peptide synthesis reagent by major suppliers . The ortho-methoxy group's intramolecular hydrogen bonding with the carboxyl group can be exploited to temporarily attenuate carboxyl reactivity in aprotic solvents while the free 3-amino group remains available for amide bond formation—a built-in chemoselectivity feature not available with 3- or 4-methoxy regioisomers. This compound is particularly suited for Fmoc/t-Bu or Boc/Bn strategy peptide synthesis where an aromatic amine-bearing scaffold is required at the C-terminus or as a side-chain modification.

γ-Turn Peptidomimetics for AT2 Receptors

Research groups pursuing AT2 receptor agonist development for neuroprotection, cardiovascular, or renal indications should prioritize 3-amino-2-methoxybenzoic acid as the sole validated building block for constructing the Pro-Amb (proline-3-amino-2-methoxybenzoic acid) γ-turn scaffold [1][2]. No other aminomethoxybenzoic acid isomer has been shown to induce a stable γ-turn conformation in aqueous solution when incorporated into a peptide backbone. The Pro-Amb motif has been confirmed to yield AT2-selective agonists by solution-state NMR, CD spectroscopy, and receptor binding assays, and is protected under US Patent 10,385,096 for reverse-turn-restricted bioactive peptide analogues [2].

Antimycin A3 Analogues for Bcl-xL Oncology

For synthetic chemistry teams developing antimycin A3 analogues as mitochondrial apoptosis modulators, 3-amino-2-methoxybenzoic acid serves as the essential intermediate for the 3-formamido-2-methoxybenzoic acid side chain fragment . The established synthetic route proceeds through hydrogenation of the nitro precursor to yield this compound, followed by formylation and EDCI/DMAP-mediated coupling to the nine-membered dilactone core. Given that the 3-formamido-2-methoxy substitution pattern is strictly conserved across all bioactive antimycin-type depsipeptides, substitution with any other aminomethoxybenzoic acid regioisomer is chemically incompatible with the target pharmacophore .

Intramolecular H-Bonding Studies in Benzoic Acids

3-Amino-2-methoxybenzoic acid represents a valuable model compound for fundamental studies of intramolecular hydrogen bonding, ortho-substituent effects on acidity, and conformational analysis of polysubstituted benzoic acids. The simultaneous presence of the electron-donating amino group and the hydrogen-bond-capable ortho-methoxy group creates a system where electronic, steric, and hydrogen-bonding effects can be deconvoluted spectroscopically [3]. Its estimated sublimation thermodynamics, derived from group additivity relationships by Monte et al. (J. Chem. Eng. Data 2010), also make it useful for benchmarking computational predictions of crystal lattice energies in aminomethoxybenzoic acid systems [4].

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Intramolecular H-bond control for chemoselectivity
Coupling efficiency in aprotic vs. protic solvent systems
AT2 receptor peptidomimetic design
Pro-Amb γ-turn scaffold formation
Conformational analysis (NMR/CD) and receptor binding selectivity
Antimycin A3 analogue synthesis
Regiospecific 3-formamido-2-methoxy substitution
Synthetic route compatibility and target pharmacophore validation
Intramolecular H-bonding model studies
Ortho-substituent effect on acidity and conformation
Spectroscopic deconvolution and computational benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.